VHL Ligand-Linker Conjugates 11
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Overview
Description
VHL Ligand-Linker Conjugates 11 are a class of compounds designed to target the von Hippel-Lindau (VHL) protein, a key component of the ubiquitin-proteasome system. These conjugates are part of the broader category of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce targeted protein degradation by harnessing cellular proteolytic machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand-Linker Conjugates 11 typically involves the incorporation of a sulfonyl fluoride moiety into a known VHL binder, such as a hydroxyproline motif . The synthetic route includes:
Boc-deprotection: Removal of the Boc protecting group from the amine.
Acetylation or Biotinylation: The deprotected amine is then acetylated or biotinylated to form the final product.
Industrial Production Methods
Industrial production methods for these conjugates are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions.
Covalent Binding: The conjugates covalently bind to the Ser110 residue in the HIF1α binding site of VHL.
Common Reagents and Conditions
Reagents: Common reagents include sulfonyl fluorides, Boc-protected amines, and acetylating agents.
Major Products
The major products of these reactions are the acetylated or biotinylated VHL Ligand-Linker Conjugates, which are designed to covalently modify the VHL protein .
Scientific Research Applications
VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:
Chemistry: Used in the design and optimization of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for their potential in treating diseases by degrading pathogenic proteins.
Industry: Utilized in the development of novel therapeutics and chemical probes.
Mechanism of Action
The mechanism of action of VHL Ligand-Linker Conjugates 11 involves:
Target Binding: The conjugates bind to the VHL protein at the HIF1α binding site.
Ubiquitination: This binding recruits the target protein to the E3 ligase, leading to its ubiquitination.
Proteasomal Degradation: The ubiquitinated protein is then degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
DCAF1, DCAF11, DCAF16: These compounds also target E3 ligases but use different electrophilic warheads.
CRBN E3 Ligase Binders: Recently reported covalent binders that show molecular glue activity.
Uniqueness
VHL Ligand-Linker Conjugates 11 are unique due to their covalent binding mechanism, which transforms the ternary complex into a simple binary interaction, enhancing the efficiency of targeted protein degradation .
Properties
Molecular Formula |
C39H61ClN4O6S |
---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
1-[2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46) |
InChI Key |
DVLICOWBWULAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |
Origin of Product |
United States |
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